(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid
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Overview
Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids. The compound also contains a hexafluoroisopropyl group, which imparts significant steric hindrance and electronic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid typically involves multiple steps. The initial step often includes the protection of the amino group using the Fmoc group. This is followed by the introduction of the hexafluoroisopropyl group through a nucleophilic substitution reaction. The final step involves the coupling of the protected amino acid with the desired phenylpropanoic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.
Substitution: The hexafluoroisopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will remove the Fmoc group, revealing the free amine.
Scientific Research Applications
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The hexafluoroisopropyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules. These interactions are crucial in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another compound with a propanoic acid derivative.
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Uniqueness
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid is unique due to the combination of the Fmoc protecting group and the hexafluoroisopropyl group. This combination imparts specific steric and electronic properties, making it highly valuable in peptide synthesis and other applications.
Properties
Molecular Formula |
C28H20F9NO5 |
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Molecular Weight |
621.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C28H20F9NO5/c29-26(30,31)25(27(32,33)34,28(35,36)37)43-16-11-9-15(10-12-16)13-22(23(39)40)38-24(41)42-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,38,41)(H,39,40) |
InChI Key |
JYXCVMSPHHOYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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